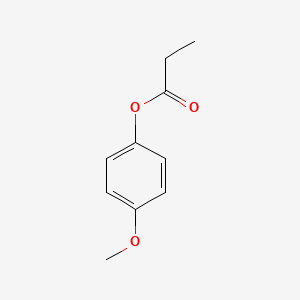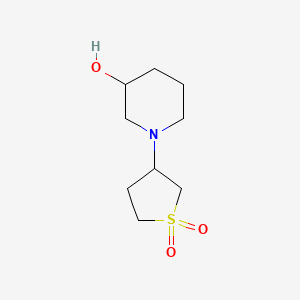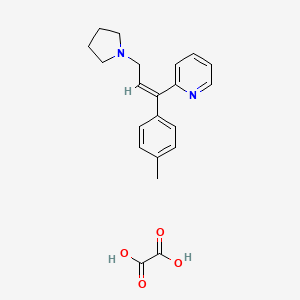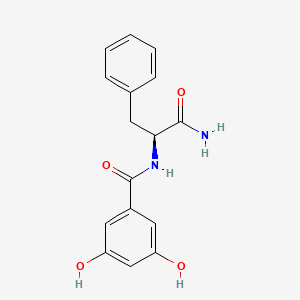
alpha-RA-F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Alpha-RA-F can be synthesized through various methods, including electrodeposition, direct evaporation, vacuum sublimation, electrostatic deposition, spontaneous deposition, micro-precipitation, and drying of a liquid drop on a substrate . Each method has its own set of reaction conditions and requirements, making it essential to choose the appropriate method based on the desired application and available resources.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale electrodeposition techniques. This method is preferred due to its efficiency and ability to produce high-purity this compound. The process involves the deposition of alpha-emitting radionuclides on a stainless steel disc, followed by various characterization methods to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions: Alpha-RA-F undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of this compound, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Alpha-RA-F has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, this compound is studied for its potential to modulate collagen synthesis and matrix metalloproteinases expression levels, making it a valuable compound for tissue engineering and regenerative medicine .
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases related to collagen synthesis and degradation. Its ability to modulate these processes without cytotoxicity makes it a promising candidate for further research and development.
In industry, this compound is used in the production of high-performance materials and coatings. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.
作用機序
The mechanism of action of alpha-RA-F involves its ability to modulate collagen synthesis and matrix metalloproteinases expression levels in human fibroblasts . This modulation is achieved through the compound’s interaction with specific molecular targets and pathways involved in collagen synthesis and degradation. By boosting collagen synthesis and reducing matrix metalloproteinases expression levels, this compound helps maintain the structural integrity of tissues and promotes tissue regeneration.
類似化合物との比較
Alpha-RA-F can be compared with other compounds that modulate collagen synthesis and matrix metalloproteinases expression levels. Some similar compounds include:
- Infliximab: A monoclonal antibody that binds to tumor necrosis factor-alpha and neutralizes its effects .
- Etanercept: A fusion protein that acts as a tumor necrosis factor inhibitor .
- Adalimumab: Another monoclonal antibody that targets tumor necrosis factor-alpha .
While these compounds share some similarities with this compound in terms of their ability to modulate collagen synthesis and matrix metalloproteinases expression levels, this compound is unique in its lack of cytotoxicity and its specific mechanism of action involving human fibroblasts .
Conclusion
This compound is a compound with significant potential in various scientific fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable compound for further research and development. By understanding its preparation methods, chemical reactions, scientific research applications, and comparison with similar compounds, researchers can better harness the potential of this compound for various applications.
特性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C16H16N2O4/c17-15(21)14(6-10-4-2-1-3-5-10)18-16(22)11-7-12(19)9-13(20)8-11/h1-5,7-9,14,19-20H,6H2,(H2,17,21)(H,18,22)/t14-/m0/s1 |
InChIキー |
VIBGZWUSHYPKCT-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC(=CC(=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


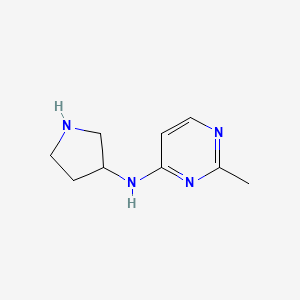

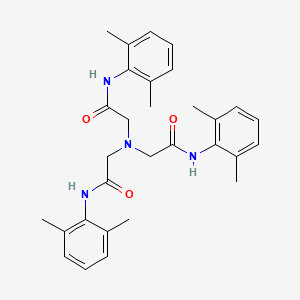
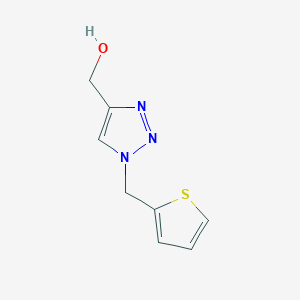
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
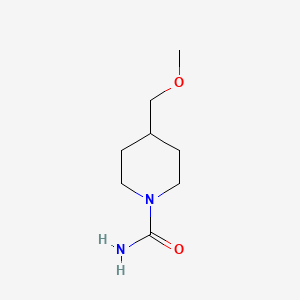
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
